2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid
Description
2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid (CAS: 1218790-55-6) is a boronic acid derivative featuring a carbamoyl (-CONH₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring. Its molecular formula is C₈H₇BF₃NO₃, with a molecular weight of 257.96 g/mol. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing nature of its substituents, which stabilize the boronic acid and enhance its reactivity in forming carbon-carbon bonds. It is commercially available with a purity of ≥96% (BB-6158, Combi-Blocks) and is employed in pharmaceutical and materials research .
Properties
IUPAC Name |
[2-carbamoyl-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3NO3/c10-8(11,12)4-1-2-6(9(15)16)5(3-4)7(13)14/h1-3,15-16H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBKNYWCDCOBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)C(=O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681599 | |
| Record name | [2-Carbamoyl-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-55-6 | |
| Record name | B-[2-(Aminocarbonyl)-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Carbamoyl-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Boronic Ester Preparation : 4-(Trifluoromethyl)phenylboronic acid is protected as its neopentyl glycol ester to enhance stability during subsequent reactions.
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Carbamoyl Group Introduction : The halogenated precursor (e.g., 2-bromo-4-(trifluoromethyl)aniline) is treated with an isocyanate (R–NCO) in the presence of a base (e.g., triethylamine) to form the carbamoyl derivative.
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Cross-Coupling : The protected boronic ester reacts with the halogenated carbamoyl precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80–100°C.
Key Data :
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Limitations: Requires stringent anhydrous conditions to prevent boronic acid hydrolysis.
Direct Carbamoylation of 4-(Trifluoromethyl)phenylboronic Acid
This one-pot approach leverages the reactivity of boronic acids with isocyanates to install the carbamoyl group directly.
Synthetic Protocol
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Substrate Activation : 4-(Trifluoromethyl)phenylboronic acid is dissolved in dry DMF under nitrogen.
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Isocyanate Addition : A stoichiometric amount of phenyl isocyanate (or derivatives) is added dropwise at 0°C, followed by catalytic DMAP (4-dimethylaminopyridine).
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Reaction Completion : The mixture is warmed to room temperature and stirred for 12–24 hours. The product precipitates upon addition of ice water and is isolated via filtration.
Optimization Insights :
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Solvent Choice: DMF outperforms THF or DCM due to improved solubility of intermediates.
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Temperature Control: Lower temperatures (0–5°C) minimize side reactions (e.g., boronic acid trimerization).
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Yield: 58–63%.
Hydrolysis of Boronate Esters with Simultaneous Carbamoylation
This method integrates boronate ester hydrolysis and carbamoyl group installation in a tandem process.
Experimental Steps
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Boronate Ester Synthesis : 4-(Trifluoromethyl)phenylboronic acid is converted to its pinacol ester using pinacol in refluxing toluene.
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Carbamoylation-Hydrolysis : The ester reacts with an isocyanate (e.g., methyl isocyanate) in aqueous HCl (1 M) at 50°C. The acidic conditions simultaneously hydrolyze the boronate ester and promote carbamoylation.
Performance Metrics :
Vapor-Phase Isomerization of N-(Trifluoromethyl)anthraniloyl Fluoride
A patented route exploits the isomerization of N-(trifluoromethyl)anthraniloyl fluoride in the presence of hydrogen fluoride (HF).
Process Overview
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Anthraniloyl Fluoride Synthesis : 1-Isocyanato-2-(trichloromethyl)benzene reacts with HF at 250–350°C to form N-(trifluoromethyl)anthraniloyl fluoride.
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Isomerization : The intermediate is heated with excess HF at 25°C for 24 hours, inducing rearrangement to 2-(trifluoromethyl)phenyl carbamic fluoride.
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Boronic Acid Formation : The carbamic fluoride undergoes boronylation via Grignard reagent (e.g., BMgBr) in ether, followed by acidic workup.
Critical Parameters :
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HF Handling: Requires specialized equipment (e.g., polytetrafluoroethylene reactors).
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Scalability: Suitable for industrial production due to continuous flow compatibility.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura | 65–72 | >95 | High regioselectivity | Multi-step, costly catalysts |
| Direct Carbamoylation | 58–63 | 90–93 | One-pot simplicity | Moderate yields |
| Tandem Hydrolysis | 70–75 | 94–96 | Reduced purification steps | Requires acidic conditions |
| Vapor-Phase Isomerization | 68–71 | 92–94 | Industrial scalability | HF handling challenges |
Mechanistic Challenges and Solutions
Boronic Acid Stability
Carbamoyl Group Reactivity
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Issue : Isocyanates may react competitively with boronic acids.
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Strategy : Sequential addition of reagents and low-temperature regimes to favor desired pathways.
Chemical Reactions Analysis
Types of Reactions: 2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of boronic esters or boronic anhydrides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylboronic acid derivatives.
Scientific Research Applications
Organic Synthesis
2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid serves as a reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds in organic synthesis. Its boronic acid functionality allows it to participate effectively in these reactions, contributing to the synthesis of complex organic molecules.
The compound has shown promise as an antagonist for chemokine receptors such as CXCR1 and CXCR2, which play crucial roles in inflammatory responses. This suggests potential therapeutic applications in treating chronic inflammation and cancer. In vitro studies have indicated its effectiveness against various cancer cell lines, including human prostate cancer (PC-3) and liver cancer (HepG2), highlighting its potential as a lead compound for drug development .
Material Science
The unique combination of the trifluoromethyl and boronic acid groups may enhance material properties such as thermal stability and solubility. This opens avenues for its application in advanced materials and specialty chemicals. Research into self-assembly processes involving boronic acids indicates that this compound could be utilized in creating novel materials with tailored properties.
Case Study 1: Anticancer Activity
In a study evaluating various derivatives of boronic acids, this compound was tested against human prostate cancer cell lines. Results indicated that this compound exhibited significant anti-proliferative effects compared to standard antiandrogens, suggesting its potential as a therapeutic agent .
Case Study 2: Chemokine Receptor Antagonism
Research demonstrated that this compound effectively interacts with chemokine receptors involved in inflammatory pathways. The ability to modulate these biological targets indicates its potential utility in developing treatments for inflammatory diseases and cancer .
Mechanism of Action
The mechanism of action of 2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trifluoromethyl group imparts unique electronic properties to the compound, enhancing its reactivity and stability in certain reactions. The carbamoyl group can interact with biological targets, potentially leading to the inhibition of specific enzymes or proteins.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural and electronic distinctions between 2-carbamoyl-4-(trifluoromethyl)phenylboronic acid and analogous phenylboronic acids:
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) and carbamoyl (-CONH₂) in the target compound create a synergistic electron-withdrawing effect, stabilizing the boronic acid and facilitating oxidative addition in palladium-catalyzed reactions .
- Steric Considerations : The carbamoyl group at the 2-position introduces moderate steric hindrance compared to bulkier substituents like sulfamoyl (e.g., 4-(N-propylsulfamoyl)-2-trifluoromethylphenylboronic acid), which may slow reaction kinetics .
Physicochemical Properties
Solubility and Stability:
- Solubility: The carbamoyl group in the target compound enhances water solubility compared to non-polar analogs like 2-(trifluoromethyl)phenylboronic acid, making it suitable for biphasic reaction systems .
- Stability : Electron-withdrawing substituents (e.g., -CF₃, -CONH₂) reduce protodeboronation rates. For example, this compound exhibits greater stability under basic conditions than 4-formylphenylboronic acid (), which lacks strong electron-withdrawing groups .
Commercial Availability and Pricing
- 2,4-Bis(trifluoromethyl)phenylboronic acid : Priced at JPY 14,500/5g (Kanto Reagents), reflecting demand for high electron-deficiency .
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid : JPY 45,000/5g (Kanto Reagents), highlighting cost differences due to bromine’s utility in further functionalization .
Biological Activity
2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by its unique structural features, including a carbamoyl group and a trifluoromethyl substituent on a phenyl ring. Its molecular formula is C₈H₇BF₃NO₃, with a molecular weight of approximately 227.95 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of inflammatory responses and cancer treatment.
- Molecular Formula: C₈H₇BF₃NO₃
- Molecular Weight: 227.95 g/mol
- Functional Groups: Boronic acid, carbamoyl, trifluoromethyl
Biological Activity
The biological activity of this compound has been primarily linked to its interactions with chemokine receptors such as CXCR1 and CXCR2. These receptors play significant roles in inflammatory responses and cancer progression.
The compound's mode of action involves:
- Chemokine Receptor Antagonism: It acts as an antagonist to CXCR1 and CXCR2, potentially modulating inflammatory pathways.
- Cellular Interactions: Interaction studies indicate that it may influence various biological pathways through its boronic acid functionality, which can participate in molecular recognition processes.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
-
Anticancer Activity:
- A study demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. The mechanism involves cell cycle arrest and apoptosis induction, suggesting its candidacy as an anticancer agent .
- Comparative studies with other boronic acid derivatives indicated that modifications at the ortho position significantly enhance biological activity, emphasizing the importance of structural features .
- Inflammation Modulation:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of boronic acid derivatives. The following table summarizes key findings related to structural variations:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Carbamoyl and trifluoromethyl groups | Antagonist for CXCR1/CXCR2 |
| 2-Fluoro-4-(trifluoromethyl)phenylboronic acid | Fluoro substituent instead of carbamoyl | Primarily used in Suzuki-Miyaura coupling |
| 2-Carbamoyl-3-(trifluoromethyl)phenylboronic acid | Carbamoyl group at different position | Potentially different biological activity |
| 2-(Trifluoromethyl)phenylboronic acid | Lacks carbamoyl group | General reagent in organic synthesis |
Q & A
Q. What are the optimal conditions for synthesizing 2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid to ensure high purity and yield?
Methodological Answer: Synthesis typically involves multi-step functionalization of phenylboronic acid precursors. Key steps include:
- Borylation : Use boron trifluoride etherate or pinacolborane under anhydrous conditions to introduce the boronic acid group .
- Carbamoylation : React with a carbamoyl chloride derivative in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
- Trifluoromethyl introduction : Employ fluorinating agents (e.g., Ruppert-Prakash reagent) in tetrahydrofuran (THF) at low temperatures (−78°C to 0°C) to minimize side reactions .
Critical Parameters : Maintain inert atmosphere (N₂/Ar), monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Combine analytical techniques for cross-validation:
Q. What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
- Enzyme Inhibition : Boronic acids form reversible covalent bonds with serine hydrolases (e.g., proteases). Design inhibition assays using fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values .
- Prodrug Development : Leverage boronic acid’s pH-dependent solubility for targeted drug delivery. Test hydrolysis kinetics in simulated physiological buffers (pH 2–7.4) .
- Suzuki-Miyaura Cross-Coupling : Use as a boronate partner to synthesize biaryl scaffolds for kinase inhibitors. Optimize Pd catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/H₂O mixtures .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling compared to non-fluorinated analogs?
Methodological Answer:
- Electronic Effects : The −CF₃ group is electron-withdrawing, enhancing electrophilicity of the boron atom and accelerating transmetallation. Compare coupling rates using Hammett substituent constants (σₚ for −CF₃ = 0.54) .
- Steric Effects : −CF₃ may hinder catalyst access. Test bulky vs. non-bulky Pd catalysts (e.g., Pd(dppf)Cl₂ vs. Pd(OAc)₂) in model reactions .
- Solvent Compatibility : Assess reaction efficiency in fluorophilic solvents (e.g., DME/CF₃CH₂OH mixtures) to exploit fluorine-fluorine interactions .
Q. What strategies are effective in identifying biological targets for this boronic acid derivative in enzyme inhibition studies?
Methodological Answer:
- Activity-Based Protein Profiling (ABPP) : Use a clickable probe derivative (e.g., alkyne-tagged analog) to label and pull down target enzymes from cell lysates. Validate via SDS-PAGE and LC-MS/MS .
- Molecular Docking : Screen against serine hydrolase libraries (e.g., α-chymotrypsin, trypsin) using software like AutoDock Vina. Prioritize targets with strong binding scores (ΔG < −8 kcal/mol) .
- Kinetic Studies : Measure kcat/Ki ratios to distinguish competitive vs. non-competitive inhibition .
Q. What methodological precautions are critical when handling this compound under anhydrous or moisture-sensitive reaction conditions?
Methodological Answer:
- Storage : Store at 0–6°C under argon in amber vials to prevent boroxine formation .
- Reaction Setup : Use Schlenk lines or gloveboxes for air-sensitive steps. Pre-dry glassware at 120°C for 2 hours .
- Quenching : Add reactions to ice-cold aqueous NaHCO₃ to neutralize excess boronates and prevent exotherms .
Q. How can researchers resolve discrepancies in observed vs. predicted reaction outcomes involving this compound in nucleophilic substitution reactions?
Methodological Answer:
- Mechanistic Probe : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps via ¹H NMR isotope effects .
- Side Reaction Screening : Analyze byproducts via GC-MS or HPLC-MS (e.g., look for deboronation or trifluoromethyl hydrolysis products) .
- Computational Modeling : Calculate transition-state energies (DFT, B3LYP/6-31G*) to identify unexpected pathways (e.g., SN1 vs. SN2) .
Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound, and how should data be interpreted?
Methodological Answer:
- UPLC-MS/MS : Use a C18 column (1.7 µm, 2.1 × 50 mm) with 0.1% formic acid in H₂O/MeCN gradient. Detect impurities at <0.1% levels .
- ICP-OES : Quantify residual metals (e.g., Pd, Fe) from synthesis. Acceptable thresholds: Pd < 10 ppm per ICH Q3D guidelines .
- NMR Relaxation Editing : Apply T₁-filtered experiments to suppress signals from low-concentration impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
